2-Formyl-5-(methylsulphonyl)benzotrifluoride

Description

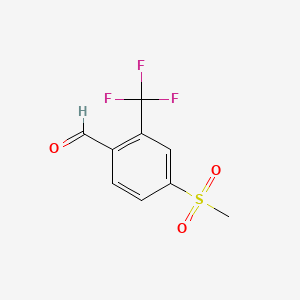

2-Formyl-5-(methylsulphonyl)benzotrifluoride (CAS: 1215310-75-0) is a fluorinated aromatic compound characterized by a benzotrifluoride backbone substituted with a formyl (-CHO) group at the 2-position and a methylsulphonyl (-SO₂CH₃) group at the 5-position. The compound is commercially available with purities of 97–98% and is primarily utilized in organic synthesis, particularly as a building block for pharmaceuticals and agrochemicals due to its reactive aldehyde moiety and electron-withdrawing substituents .

Properties

IUPAC Name |

4-methylsulfonyl-2-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3S/c1-16(14,15)7-3-2-6(5-13)8(4-7)9(10,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKZHDYBLTHETMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601021029 | |

| Record name | Benzaldehyde, 4-(methylsulfonyl)-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601021029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215310-75-0 | |

| Record name | Benzaldehyde, 4-(methylsulfonyl)-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601021029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(methylsulfonyl)-2-(trifluoromethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.243.823 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-5-(methylsulphonyl)benzotrifluoride typically involves the introduction of the formyl, methylsulphonyl, and trifluoromethyl groups onto a benzene ring. One common method involves the following steps:

Nitration: The benzene ring is nitrated to introduce a nitro group.

Reduction: The nitro group is reduced to an amino group.

Formylation: The amino group is converted to a formyl group using a formylating agent such as formic acid or formamide.

Sulphonylation: The formylated compound is then sulphonylated using a sulphonylating agent like methylsulfonyl chloride.

Trifluoromethylation: Finally, the trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

2-Formyl-5-(methylsulphonyl)benzotrifluoride undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

Oxidation: 2-Carboxy-5-(methylsulphonyl)benzotrifluoride

Reduction: 2-Hydroxymethyl-5-(methylsulphonyl)benzotrifluoride

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-Formyl-5-(methylsulphonyl)benzotrifluoride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs with anti-inflammatory and anticancer properties.

Industry: It is employed in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-Formyl-5-(methylsulphonyl)benzotrifluoride depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-Formyl-5-(methylsulphonyl)benzotrifluoride with structurally analogous benzotrifluoride and benzaldehyde derivatives, highlighting key differences in substituents, physicochemical properties, and applications.

Table 1: Comparative Analysis of this compound and Analogues

Key Findings:

Substituent Effects on Reactivity :

- The formyl group in this compound enhances its utility in condensation and nucleophilic addition reactions, distinguishing it from nitrile- or chloro-substituted analogues (e.g., 2-(Methylsulfonyl)-5-(trifluoromethyl)benzonitrile) .

- Methylsulphonyl and trifluoromethyl groups confer electron-withdrawing effects, improving stability and directing electrophilic substitution reactions .

Physical Properties :

- Density and boiling point data are scarce for most compounds, but 2-(Methylsulfonyl)-5-(trifluoromethyl)benzonitrile exhibits a high predicted density (1.48 g/cm³), likely due to its nitrile and sulfonyl groups .

- The absence of reported melting/boiling points for this compound suggests further experimental characterization is needed.

Applications :

- Pharmaceuticals : Sulfonamide derivatives (e.g., 5-Formyl-2-methoxybenzenesulfonamide) are prioritized for drug development due to their bioactivity , whereas the target compound’s aldehyde group makes it suitable for covalent inhibitor design.

- Agrochemicals : Nitrile- and halogen-substituted analogues (e.g., 2-Fluoro-5-chlorobenzotrifluoride) are used in pesticide synthesis .

Safety Considerations :

- While specific hazard data for this compound is unavailable, benzotrifluoride derivatives generally pose flammability and respiratory irritation risks . The methylsulphonyl group may reduce volatility compared to parent benzotrifluoride.

Biological Activity

2-Formyl-5-(methylsulphonyl)benzotrifluoride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzene ring substituted with a formyl group, a methylsulphonyl group, and a trifluoromethyl group. This unique arrangement enhances its lipophilicity and metabolic stability, making it a valuable candidate for pharmaceutical applications.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Nitration : Introduction of a nitro group to the benzene ring.

- Reduction : Conversion of the nitro group to an amino group.

- Formylation : Transformation of the amino group into a formyl group using agents like formic acid.

- Sulphonylation : Addition of the methylsulfonyl group using methylsulfonyl chloride.

- Trifluoromethylation : Incorporation of the trifluoromethyl group using trifluoromethyl iodide.

These steps can be optimized for yield and purity depending on the desired application.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various biological pathways:

- Enzyme Inhibition : The compound may inhibit enzymes that play critical roles in inflammatory processes, potentially leading to anti-inflammatory effects.

- Receptor Binding : It can bind to receptors modulating pain and inflammation responses, suggesting its utility in pain management therapies .

Case Studies

- Anti-inflammatory Activity : A study demonstrated that derivatives of this compound exhibited significant inhibition of inflammatory markers in vitro. The compound's interaction with cyclooxygenase enzymes was highlighted as a key mechanism for reducing inflammation.

- Anticancer Potential : Research indicated that this compound could induce apoptosis in cancer cell lines by activating specific apoptotic pathways. The trifluoromethyl group was found to enhance cytotoxicity against certain tumor cells, indicating potential for development as an anticancer agent .

- Toxicological Studies : Toxicological assessments revealed that while this compound has beneficial biological effects, it also poses risks such as acute toxicity if ingested or upon skin contact. Safety data indicate harmful effects at high doses, necessitating careful handling and dosage regulation .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structural Features | Biological Activity | Notes |

|---|---|---|---|

| 4-Formyl-3-(trifluoromethyl)phenyl methyl sulphone | Trifluoromethyl and methyl sulphone groups | Moderate anti-inflammatory | Less potent than 2-formyl variant |

| 2-Formyl-4-(methylsulphonyl)benzotrifluoride | Similar to target compound but different substitution pattern | Lower cytotoxicity | Shows promise but less studied |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.